molecular formula C27H34N2O4 B12159181 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12159181
M. Wt: 450.6 g/mol
InChI Key: HDNYSPBGIQWELB-WJTDDFOZSA-N
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Description

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a dimethylamino group, a hydroxy group, and a benzoyl group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common approach is to start with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions. These reactions may include alkylation, acylation, and reduction steps, each requiring specific reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated monitoring, and purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may produce a secondary alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its potential antitumor effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:

The uniqueness of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H34N2O4

Molecular Weight

450.6 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O4/c1-18(2)17-33-21-12-13-22(19(3)16-21)25(30)23-24(20-10-7-6-8-11-20)29(27(32)26(23)31)15-9-14-28(4)5/h6-8,10-13,16,18,24,30H,9,14-15,17H2,1-5H3/b25-23+

InChI Key

HDNYSPBGIQWELB-WJTDDFOZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O

Origin of Product

United States

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